Lipophilicity Shift: Computed Log P vs the Non‑Aminated Parent Scaffold
The target compound (free base) exhibits a computed log P of approximately 3.37, compared with an XLogP3‑AA of 2.2 for the non‑aminated parent scaffold spiro[chroman‑2,4′‑piperidine] [1]. This >1‑log‑unit increase in lipophilicity is attributable to the combined effect of the N‑methyl and the 4‑amine substituents and is accompanied by a near‑doubling of the topological polar surface area (TPSA) from 21.3 Ų to 38.5 Ų.
| Evidence Dimension | Computed lipophilicity (log P) |
|---|---|
| Target Compound Data | Log P ≈ 3.37 (free base, chemSRC); TPSA 38.49 Ų |
| Comparator Or Baseline | Spiro[chroman‑2,4′‑piperidine] (CAS 147372‑85‑8): XLogP3‑AA 2.2; TPSA 21.3 Ų |
| Quantified Difference | Δ log P ≈ +1.2; Δ TPSA ≈ +17 Ų |
| Conditions | Computed values from PubChem (XLogP3‑AA) and chemSRC (free‑base log P); no experimental log P available for either compound. |
Why This Matters
The higher log P of the target compound may improve membrane permeability relative to the parent scaffold, while the elevated TPSA maintains a favourable balance for oral bioavailability, guiding selection for CNS or intracellular target programs where passive diffusion must be balanced with solubility.
- [1] PubChem. Spiro[chroman‑2,4′‑piperidine]. Compound Summary CID 15187049. Computed Properties: XLogP3‑AA 2.2, TPSA 21.3 Ų. National Library of Medicine, NCBI. View Source
